2-(aminomethyl)-N-(2-methoxyethyl)aniline is an organic compound characterized by the presence of both an amino group and a methoxyethyl group attached to an aniline structure. Its chemical formula is C11H15N2O, and it features a phenyl ring that is substituted at the 2-position with an aminomethyl group and at the N-position with a 2-methoxyethyl group. This unique structure imparts specific chemical properties and potential biological activities.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
Several methods can be employed to synthesize 2-(aminomethyl)-N-(2-methoxyethyl)aniline:
The compound has several potential applications:
Interaction studies are crucial for understanding how 2-(aminomethyl)-N-(2-methoxyethyl)aniline behaves in biological systems. Preliminary studies suggest:
Several compounds share structural similarities with 2-(aminomethyl)-N-(2-methoxyethyl)aniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminomethyl-aniline | Aminomethyl group at 2-position | Lacks methoxyethyl substituent |
| N-(2-Methoxyethyl)-aniline | Methoxyethyl substitution on nitrogen | No aminomethyl functionality |
| 4-Aminobenzyl alcohol | Hydroxyl instead of methoxy group | Different functional properties |
| 3-Aminophenol | Hydroxyl at the meta position | Exhibits different reactivity |
These comparisons highlight the uniqueness of 2-(aminomethyl)-N-(2-methoxyethyl)aniline in terms of its specific functional groups and potential applications in medicinal chemistry.
The synthesis of 2-(aminomethyl)-N-(2-methoxyethyl)aniline requires careful selection of appropriate starting materials to achieve optimal yields and purity. The compound, with molecular formula C₁₀H₁₆N₂O and molecular weight 180.25 g/mol, presents unique structural challenges that necessitate strategic precursor selection [1] [2].
The primary synthetic approach involves the use of 2-aminobenzylamine as a key starting material, which provides the essential aminomethyl functionality attached to the aniline backbone [3]. Alternative approaches utilize aniline derivatives that can be subsequently functionalized through N-alkylation reactions with 2-methoxyethyl-containing reagents [4]. The selection of appropriate alkylating agents is critical, with 2-methoxyethyl halides or tosylates serving as effective electrophiles for the introduction of the methoxyethyl substituent [5].
For the aminomethyl group introduction, benzylamine precursors or their protected derivatives have proven effective [6] [7]. The use of tert-butoxycarbonyl (Boc)-protected aminomethyl anilines allows for selective deprotection and subsequent functionalization [8]. These protected intermediates provide enhanced stability during synthetic transformations and facilitate purification processes.
Starting material purity significantly influences the final product quality, with commercial suppliers typically providing 95% purity standards for key precursors [1] [2]. The availability of these materials from multiple suppliers ensures consistent access to high-quality starting materials for synthetic applications [9] [10].
The stepwise synthesis of 2-(aminomethyl)-N-(2-methoxyethyl)aniline involves multiple reaction stages that require careful optimization to maximize yield and minimize byproduct formation. The primary synthetic route encompasses N-alkylation reactions followed by reductive amination or direct substitution approaches [11] [12].
Temperature optimization studies have demonstrated that reaction temperatures between 90-130°C provide optimal conditions for N-alkylation reactions involving aniline derivatives [13]. Higher temperatures, ranging from 130-150°C, become necessary when employing more challenging secondary alcohols as alkylating agents [13]. The reaction kinetics show strong temperature dependence, with activation energies varying significantly based on the specific reaction pathway employed [14].
Solvent selection plays a crucial role in reaction outcome, with polar aprotic solvents such as dimethylformamide and acetonitrile providing enhanced reactivity for nucleophilic substitution reactions [15]. The polarity of solvents effectively regulates the interaction between reactants and catalytic surfaces, influencing selectivity profiles [15]. For reductive amination processes, alcoholic solvents such as methanol have shown superior performance [16].
Reaction time optimization typically requires 6-24 hours for complete conversion, depending on the specific reaction conditions and catalyst system employed [17] [18]. Continuous monitoring of reaction progress through analytical techniques ensures optimal conversion while minimizing overreaction and byproduct formation.
Molar ratios of reactants significantly impact reaction efficiency, with slight excesses of alkylating agents (1.2-1.5 equivalents) generally providing improved yields [18]. Base selection and concentration also require optimization, with potassium carbonate and sodium carbonate serving as effective bases for N-alkylation reactions [12] [18].
Palladium-catalyzed systems incorporating sulfur,oxygen-ligand complexes have emerged as highly effective approaches for the synthesis of aniline derivatives, including 2-(aminomethyl)-N-(2-methoxyethyl)aniline [19]. These catalytic systems offer enhanced selectivity and efficiency compared to traditional synthetic methods.
The palladium/sulfur,oxygen-ligand system demonstrates remarkable para-selectivity in aniline C-H functionalization reactions, achieving selectivity ratios exceeding 19:1 [19]. The bidentate sulfur,oxygen-ligands significantly accelerate reaction rates while maintaining high selectivity profiles [19]. Specifically, 3-methyl-2-(phenylthio)butanoic acid has proven particularly effective as a ligand in these transformations [19].
Reaction conditions for palladium/sulfur,oxygen-ligand systems typically employ 5 mol% palladium acetate with equimolar ligand loading [19]. The optimal reaction temperature ranges from 40-100°C, depending on the specific substrate and desired transformation [19]. Dichloroethane serves as the preferred solvent for these reactions, providing optimal solubility and reactivity profiles [19].
| Catalyst System | Loading (mol%) | Temperature (°C) | Selectivity | Yield (%) |
|---|---|---|---|---|
| Palladium acetate/sulfur,oxygen-ligand | 5 | 40-100 | >19:1 (para:ortho) | 71-81 |
| Palladium chloride/dppe | 2-5 | 90-130 | Variable | 70-90 |
| Palladium/N-heterocyclic carbene | 1-3 | 80-120 | High | 75-95 |
The mechanism involves electrophilic palladation followed by reductive elimination, with the sulfur,oxygen-ligand facilitating the rate-limiting C-H bond cleavage step [19]. Kinetic isotope effects (kH/kD = 6.2) support this mechanistic pathway [19].
Alternative palladium catalytic systems include palladium chloride with bis(diphenylphosphino)ethane or Xantphos ligands, which demonstrate high efficiency for N-alkylation reactions [13]. These systems typically operate under neat conditions or in minimal solvent, providing environmentally favorable reaction profiles [13].
Recent developments in palladium catalysis include the use of N-heterocyclic carbene ligands with aniline-stabilized complexes [20] [21]. These well-defined, air-stable catalysts show exceptional activity in cross-coupling reactions and offer improved functional group tolerance [20] [21].
The purification of 2-(aminomethyl)-N-(2-methoxyethyl)aniline requires specialized techniques to address the compound's hygroscopic nature and tendency toward oxidative degradation [22]. Effective purification strategies are essential for achieving the high purity standards required for pharmaceutical and fine chemical applications.
Steam distillation represents the primary purification technique for aniline derivatives, effectively separating the target compound from higher-boiling impurities and byproducts [23] [24]. This method exploits the volatility of aniline compounds in steam, allowing for efficient separation from non-volatile contaminants [23]. The process involves heating the crude product mixture with water, generating steam that carries the volatile aniline derivative, which is subsequently condensed and collected [24].
Distillation optimization requires careful control of pressure and temperature conditions [25] [26]. Vacuum distillation at reduced pressure (subatmospheric conditions) prevents thermal decomposition while maintaining effective separation [26]. The use of rectification columns with appropriate packing materials enhances separation efficiency [25] [26].
For moisture-sensitive compounds, drying agents such as potassium hydroxide or calcium hydride effectively remove residual water [22]. The compound should be dried under inert atmosphere conditions to prevent oxidative degradation [22]. Subsequent redistillation under reduced pressure provides final purification [22].
| Purification Method | Conditions | Purity Achieved (%) | Recovery Yield (%) |
|---|---|---|---|
| Steam distillation | 100°C, atmospheric pressure | 95-98 | 85-92 |
| Vacuum distillation | 60-80°C, 20 mmHg | 98-99 | 90-95 |
| Recrystallization | Ethanol/water, 0°C | 97-99 | 75-85 |
| Column chromatography | Silica gel, gradient elution | >99 | 80-90 |
Crystallization techniques using appropriate solvent systems provide additional purification options [22]. Formation of hydrochloride or other acid salts can facilitate purification through differential solubility properties [22] [27]. Treatment with activated carbon removes colored impurities resulting from oxidative processes [22].
Yield maximization strategies focus on minimizing product loss during workup and purification procedures [28]. The implementation of continuous flow processes can significantly improve overall yields by reducing residence times and minimizing side reactions [17]. Optimal reaction conditions, including temperature control and reagent stoichiometry, directly impact final yields [29] [30].
Advanced purification techniques include the use of solid-phase extraction methods and high-performance liquid chromatography for analytical-scale preparations [28]. These methods provide exceptional purity but may not be economically viable for large-scale production [28].
Quality control measures involve comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm product identity and purity [1] [2]. Karl Fischer titration determines residual water content, which should be maintained below 0.05% for optimal stability [25] [26].
The thermodynamic stability profile of 2-(aminomethyl)-N-(2-methoxyethyl)aniline reflects the characteristic behavior of substituted aniline derivatives under various environmental conditions. Based on safety data sheet information and structural analysis, the compound demonstrates moderate thermal stability with decomposition products consisting primarily of carbon oxides and nitrogen oxides [1]. The thermal stability range extends up to approximately 150°C, which is consistent with similar aniline derivatives reported in the thermodynamic literature [2] [3].
Thermal Decomposition Characteristics
| Parameter | Value/Description | Reference Basis |
|---|---|---|
| Thermal Decomposition Temperature | Not experimentally determined | AK Scientific SDS [1] |
| Thermal Stability Range | Stable up to ~150°C (estimated) | Based on aniline thermal properties [2] |
| Degradation Products | Carbon oxides, Nitrogen oxides | AK Scientific SDS [1] |
| Activation Energy for Decomposition | Not determined | Requires experimental determination |
| Heat of Formation (estimated) | Similar to aniline derivatives | Structure-property estimation [3] |
| Heat of Combustion (estimated) | Similar to aniline derivatives | Structure-property estimation [4] |
The degradation kinetics of aniline derivatives typically follow pseudo-first-order reaction models, as demonstrated in studies of aniline degradation by heat-assisted persulfate oxidation [5] [6]. Temperature and oxidant concentration significantly influence degradation rates, with aniline degradation rates increasing with elevated temperatures [5]. The compound's stability under different pH conditions follows patterns observed for related aniline derivatives, where maximum degradation occurs at neutral pH conditions [5].
The solubility characteristics of 2-(aminomethyl)-N-(2-methoxyethyl)aniline are influenced by the presence of both polar functional groups (amino and methoxy) and the aromatic aniline backbone. Hansen Solubility Parameters provide a comprehensive framework for understanding the compound's solubility behavior across different solvent systems [7] [8].
Solubility Parameter Analysis
| Parameter | Value/Status | Comments |
|---|---|---|
| Water Solubility | Not experimentally determined | Requires experimental measurement |
| Octanol-Water Partition Coefficient (log P) | Estimated 1.5-2.5 (based on structure) | Based on similar aniline derivatives |
| Hansen Solubility Parameters (δd) | Estimated ~18-20 MPa½ | Estimated from molecular structure [8] |
| Hansen Solubility Parameters (δp) | Estimated ~8-12 MPa½ | Polar contribution from ether and amines [8] |
| Hansen Solubility Parameters (δh) | Estimated ~12-16 MPa½ | Hydrogen bonding from NH groups [8] |
| Total Solubility Parameter (δt) | Estimated ~23-28 MPa½ | Combined parameter estimation [7] |
The dispersion component (δd) contributes significantly to the total solubility parameter due to the aromatic benzene ring system. The polar component (δp) reflects contributions from the methoxy ether linkage and amino groups, while the hydrogen bonding parameter (δh) accounts for intermolecular associations involving the primary and secondary amine functionalities [8]. The estimated log P value of 1.5-2.5 indicates moderate lipophilicity, consistent with compounds containing both hydrophilic amino groups and lipophilic aromatic components .
The electrochemical properties of 2-(aminomethyl)-N-(2-methoxyethyl)aniline are dominated by the oxidative behavior characteristic of aniline derivatives. Electrochemical studies of substituted anilines demonstrate that these compounds undergo irreversible oxidation processes at moderate anodic potentials [10] [11] [12].
Electrochemical Parameters
| Parameter | Value/Description | Basis |
|---|---|---|
| Oxidation Potential (vs Ag/AgCl) | Estimated +0.8 to +1.2 V | Based on aniline derivatives literature [11] [12] |
| Reduction Potential | Not readily reducible | Aniline derivatives typically non-reducible [10] |
| Electrochemical Window | Anodic processes dominant | Literature on aniline electrochemistry [11] |
| Oxidation Mechanism | Amine oxidation via electron transfer | General aniline oxidation mechanism [10] |
| Electrochemical Products | Radical cations, dimers, oligomers | Common for aniline compounds [13] [11] |
The oxidation mechanism follows the hydrogen atom transfer pathway, as established through density functional theory calculations for substituted anilines [10]. The formation of aniline radical cations represents the rate-determining step, with subsequent chemical coupling reactions leading to dimer and oligomer formation [13] [14]. Electrochemical studies indicate that the oxidation potential is pH-dependent, with lower potentials observed at higher pH values due to the deprotonation of amino groups [15] [11].
Cyclic voltammetry behavior typically exhibits irreversible oxidation peaks, consistent with the general electrochemical characteristics of substituted anilines [11] [16]. The presence of multiple amino groups in the molecular structure provides several potential oxidation sites, leading to complex electrochemical behavior involving sequential electron transfer processes [14] [11].
The chromatographic behavior of 2-(aminomethyl)-N-(2-methoxyethyl)aniline in high-performance liquid chromatography systems reflects the compound's amphiphilic nature and ionizable functional groups. Retention mechanisms involve both hydrophobic interactions with the stationary phase and ionic interactions influenced by mobile phase pH [17] [18].
HPLC Retention Characteristics
| Parameter | Predicted Behavior | Comments |
|---|---|---|
| HPLC Retention Time (C18) | Moderate retention (5-15 min typical) | Based on polarity and molecular size [19] [18] |
| Retention Factor (k) | k = 2-8 (depending on conditions) | Moderate lipophilicity prediction [17] |
| Mobile Phase Compatibility | Acidic mobile phases preferred | Protonated amines in acidic conditions [17] |
| Column Interaction Mode | Reverse phase, some ion exchange | Both hydrophobic and ionic interactions [17] |
| Peak Shape Characteristics | May show peak tailing due to amines | Basic compounds often show tailing [18] |
| UV Detection Wavelength | 254-280 nm (aromatic absorption) | Typical for substituted anilines [19] |
| MS Ionization Mode | Positive ESI mode (protonated amines) | Multiple protonation sites available [19] |
The retention behavior on reverse-phase columns involves hydrophobic interactions between the aromatic ring system and the C18 stationary phase, modulated by the polar amino and methoxy substituents [17]. Under acidic mobile phase conditions, the amino groups undergo protonation, leading to increased polarity and altered retention characteristics [17]. The compound's multiple basic sites (primary aminomethyl and secondary N-methoxyethyl amine) provide opportunities for pH-dependent retention optimization [18].